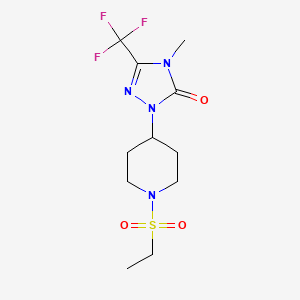

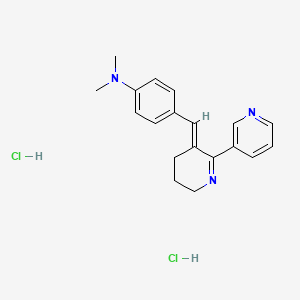

3,7-Dichloro-quinoxalin-2-ylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,7-Dichloro-quinoxalin-2-ylamine is a derivative of quinoxaline . Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial applications . It can be synthesized by adopting green chemistry principles .

Synthesis Analysis

Quinoxaline can be synthesized by the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds . Several decades ago, quinoxaline derivatives were first synthesized and tested for antimalarial activity . In 1965, the synthesis of quinoxaline-bearing sulfonamide with their physicochemical properties was reported .Chemical Reactions Analysis

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules .科学的研究の応用

Anti-inflammatory Properties

Research on the quinoxaline scaffold has led to the development of compounds with significant anti-inflammatory properties. For instance, the study by Smits et al. (2008) identified 6,7-dichloro 3-(4-methylpiperazin-1-yl)quinoxalin-2(1H)-one as a potent histamine H4 receptor ligand with nanomolar affinities, demonstrating considerable anti-inflammatory effects in vivo within the carrageenan-induced paw-edema model Smits et al., 2008.

Electroactive Monomers

Quinoxaline derivatives have been explored for their electrochromic properties. Taşkın et al. (2009) synthesized a novel electroactive monomer with quinoxaline units, revealing its potential in Near IR electrochromic device applications due to its significant optical contrast and relatively low oxidation potential Taşkın et al., 2009.

Fluorescent Properties for Sensing Applications

Quinoxalines have been utilized in the synthesis of fluorescent molecules for biological sensing. A study highlighted the creation of a fluorescent quinoxalinylium derivative, which emits at 580 nm with a considerable quantum yield, suggesting its utility in fluorescence-based applications Koner & Ray, 2008.

Corrosion Inhibition

In the context of materials science, quinoxaline derivatives have been assessed as corrosion inhibitors. Zarrouk et al. (2014) conducted a study on the efficiency of certain quinoxalines as corrosion inhibitors for copper, demonstrating their potential to prevent metal degradation in aggressive environments Zarrouk et al., 2014.

Anion Sensing

Quinoxaline-based sensors have shown selectivity and sensitivity towards anions, which is crucial for environmental monitoring and biological applications. Aldakov & Anzenbacher (2003) reported on dipyrrolyl quinoxalines that act as efficient fluorimetric sensors for pyrophosphate, demonstrating their potential in detecting biologically relevant anions Aldakov & Anzenbacher, 2003.

Safety and Hazards

将来の方向性

Quinoxaline and its derivatives have been the subject of extensive research due to their wide range of physicochemical and biological activities . This research has led to the development of numerous bioactive molecules, suggesting that quinoxaline derivatives, including 3,7-Dichloro-quinoxalin-2-ylamine, may have potential for future development in various fields .

作用機序

Target of Action

The primary targets of 3,7-Dichloroquinoxalin-2-amine are currently unknown. Quinoxaline compounds, such as 3,7-Dichloroquinoxalin-2-amine, have been studied for their multifunctional properties against many targets, receptors, or microorganisms . .

Biochemical Pathways

Quinoxaline derivatives have been reported to have diverse therapeutic uses and can affect various biochemical pathways . .

生化学分析

Biochemical Properties

Quinoxaline derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the quinoxaline derivative and the biomolecules it interacts with.

Cellular Effects

Quinoxaline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 3,7-Dichloroquinoxalin-2-amine on these processes have not been reported.

Molecular Mechanism

Quinoxaline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of 3,7-Dichloroquinoxalin-2-amine at different dosages in animal models have not been reported. Studies on similar compounds suggest that dosage can significantly influence the effects of quinoxaline derivatives

Metabolic Pathways

The metabolic pathways involving 3,7-Dichloroquinoxalin-2-amine are not well-characterized. Quinoxaline derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors

Transport and Distribution

Quinoxaline derivatives can interact with various transporters and binding proteins

Subcellular Localization

Quinoxaline derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications

特性

IUPAC Name |

3,7-dichloroquinoxalin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N3/c9-4-1-2-5-6(3-4)13-8(11)7(10)12-5/h1-3H,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIXVKPMYWMNNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(C(=N2)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2706994.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2706996.png)

![N-[3-[2-(3-Fluorophenyl)azetidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2706997.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dichlorophenyl)propanamide](/img/structure/B2707004.png)

![N-(3,5-dimethylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2707012.png)